Brifentanil

analgesic duration opioid pharmacology mouse hot-plate assay

Brifentanil (A-3331) is an optimized ultra-short-acting µ-opioid agonist (cis-3-methyl-4-anilidopiperidine scaffold) with a ~2-min hot-plate duration—5-fold shorter than fentanyl. Its defined cis stereochemistry (4.7-fold greater potency than trans) ensures reproducible receptor-binding SAR. A validated HPLC method (LOD 0.1 ng/mL) streamlines PK-PD correlation. Select this compound for time-critical surgical models requiring rapid recovery and minimal post-procedural monitoring.

Molecular Formula C20H29FN6O3
Molecular Weight 420.5 g/mol
CAS No. 101345-71-5
Cat. No. B1667789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrifentanil
CAS101345-71-5
Synonyms1-(2-(4-ethyl-4,5-dihydro-5-oxo1H-tetrazolyl)ethyl)-3-methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine
A 3331
A-3331
A-3331.HCl
Brifentanil
brifentanil hydrochloride
Molecular FormulaC20H29FN6O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC
InChIInChI=1S/C20H29FN6O3/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21/h5-8,15,17H,4,9-14H2,1-3H3/t15-,17+/m0/s1
InChIKeyKKMGCTVJCQYQPV-DOTOQJQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brifentanil (CAS 101345-71-5) – High-Potency, Ultra-Short-Acting Opioid Analgesic Procurement Profile


Brifentanil (A-3331) is a synthetic opioid analgesic belonging to the 4-anilidopiperidine class, structurally derived from fentanyl and developed in the early 1990s [1]. It is characterized as a racemic cis-isomer with a tetrazole-containing N-substituent, distinguishing it from simpler fentanyl analogs. Brifentanil was advanced to clinical evaluation as an ultra-short-acting agent suitable for brief surgical procedures requiring rapid recovery [2].

Why Generic Substitution Fails: The Quantifiable Differentiation of Brifentanil Among Fentanyl Analogs


Brifentanil cannot be treated as a simple interchangeable member of the short-acting fentanyl analog class. While its clinical effects are described as similar to alfentanil, brifentanil incorporates a unique combination of a cis-3-methyl-4-anilidopiperidine scaffold and a tetrazolylethyl N-substituent that produces a distinct pharmacological signature. The quantitative evidence below demonstrates that its duration of action, stereochemical specificity (cis vs. trans), and in vivo pharmacokinetic behavior differ measurably from fentanyl and other close analogs. Procurement of a generic 'short-acting fentanyl analog' without accounting for these parameters risks selecting a compound with inadequate duration, altered potency, or undefined isomer composition, thereby compromising experimental reproducibility and clinical applicability [1][2].

Brifentanil Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Analysis


Duration of Action: Brifentanil Demonstrates a 5-Fold Shorter Duration Than Fentanyl in the Mouse Hot-Plate Test

In the mouse hot-plate test at a dose equivalent to 2× the ED₅₀ analgesic dose, brifentanil (compound 40) exhibited a duration of action of approximately 2 minutes, which is approximately 1/5 the duration of fentanyl [1]. This represents one of the shortest analgesic durations reported among fentanyl analogs evaluated in this assay, establishing brifentanil as an ultra-short-acting agent distinct from fentanyl (duration ~10 minutes) and clinically used short-acting analogs such as alfentanil (duration approximately 1/3 that of fentanyl in mice [2]).

analgesic duration opioid pharmacology mouse hot-plate assay

Cis-Isomer Specificity: Brifentanil Requires Chromatographic Separation from the Less Potent Trans-Isomer

Brifentanil is specifically the cis-isomer (compound 40) obtained by chromatographic separation from an isomeric mixture produced in an approximate 7:3 cis/trans ratio [1]. Within the same 3-methyl-1,4-disubstituted-piperidine series, the cis-isomer exhibits substantially higher analgesic potency than the corresponding trans-isomer: cis-42 was 13,036 times more potent than morphine and 29 times more potent than fentanyl, whereas the trans-diastereomer (43) was only 2,778 and 6 times more potent, respectively [2]. This stereochemical dependence means that any preparation not verified as the purified cis-isomer will contain a mixed stereoisomer population with unpredictable and reduced potency.

stereochemistry isomer separation cis-trans potency differential opioid SAR

In Vivo Pharmacokinetic Detectability: Validated HPLC Method Demonstrates Brifentanil Quantification in Rat Serum at 0.1 ng/mL Sensitivity

A high-performance liquid chromatography method with on-line radioactive detection was specifically developed and validated for [³H]brifentanil in rat serum, achieving a sensitivity of 0.1 ng/mL [1]. The method successfully enabled pharmacokinetic studies in rats and detected in vivo metabolites that were more polar than the parent compound. This contrasts with many research-grade fentanyl analogs for which no validated, sensitive bioanalytical method has been published, creating a barrier to reproducible in vivo pharmacokinetic and pharmacodynamic studies.

pharmacokinetics HPLC assay in vivo metabolism rat serum

Mu-Opioid Receptor Selectivity: Brifentanil Classified as a μ-Opioid Receptor Agonist with High Target Specificity

Brifentanil is classified in the KEGG DRUG database as a μ-opioid receptor (OPRM1) agonist, consistent with its membership in the phenylpiperidine-derived fentanyl analog class [1]. Fentanyl analogs typically exhibit high selectivity for the μ-opioid receptor over δ- and κ-opioid receptors. While direct comparative binding data for brifentanil against δ and κ receptors are not available in the peer-reviewed literature, the structural similarity to fentanyl and the well-established SAR of 4-anilidopiperidines supports the inference that brifentanil's primary pharmacological activity is mediated through μ-opioid receptor agonism, with a selectivity profile comparable to other potent, short-acting fentanyl analogs such as alfentanil and remifentanil [2].

mu-opioid receptor receptor selectivity opioid pharmacology KEGG drug classification

Brifentanil Application Scenarios: Where Quantifiable Differentiation Drives Procurement Decisions


Ultra-Short-Duration Analgesia Models for Outpatient Surgery Simulation

Brifentanil's ~2-minute duration of action in the mouse hot-plate test—5-fold shorter than fentanyl—makes it a uniquely suitable agent for experimental models simulating ultra-short surgical procedures where rapid recovery is essential. In preclinical research evaluating analgesic regimens for outpatient settings, brifentanil provides a duration profile that closely matches the requirement for procedures lasting only minutes, minimizing post-procedural monitoring requirements and enabling high-throughput experimental designs [1].

Stereochemistry-Dependent Opioid Potency Research

The well-defined cis-isomer composition of brifentanil, separated chromatographically from the trans-isomer, provides a valuable tool for structure-activity relationship (SAR) studies investigating the stereochemical determinants of opioid potency. With the cis-isomer exhibiting approximately 4.7-fold greater potency than the trans-isomer in the representative pair, brifentanil serves as a model compound for probing the conformational requirements of μ-opioid receptor activation and for calibrating isomer-specific analytical methods [1][2].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling with Validated Bioanalytical Support

Brifentanil offers a distinct advantage for PK-PD modeling studies due to the availability of a validated HPLC method capable of detecting the compound at 0.1 ng/mL in rat serum. This established methodology reduces analytical development time and ensures that pharmacokinetic parameters can be quantitatively linked to pharmacodynamic endpoints, enabling robust PK-PD correlation studies that are difficult to perform with less well-characterized fentanyl analogs [1].

Reference Standard for μ-Opioid Receptor Agonist Screening Assays

Brifentanil's established classification as a μ-opioid receptor agonist (per KEGG DRUG annotation) supports its use as a reference compound in receptor binding and functional assays. When screening novel opioid candidates, brifentanil can serve as a high-potency, short-acting μ-agonist comparator, particularly in assays designed to differentiate duration of action or stereochemical selectivity among candidate compounds [1].

Quote Request

Request a Quote for Brifentanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.